molecular formula C13H12BrNO2S B15213804 S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate CAS No. 919295-76-4

S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate

Cat. No.: B15213804
CAS No.: 919295-76-4
M. Wt: 326.21 g/mol
InChI Key: IEBMBTQOVCCIKR-UHFFFAOYSA-N
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Description

S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate: is a synthetic organic compound that features a brominated indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate typically involves the reaction of 5-bromoindole with an appropriate acylating agent under controlled conditions. One common method involves the use of ethyl acetoacetate and ammonium acetate in an ethanol medium at 60°C . The reaction proceeds through a series of steps, including the formation of an intermediate indole derivative, which is then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate can undergo various chemical reactions, including:

    Oxidation: The brominated indole moiety can be oxidized using strong oxidizing agents.

    Reduction: The carbonyl group in the oxopropyl chain can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 3-(5-bromo-1H-indol-3-yl)-2-hydroxypropyl ethanethioate.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate involves its interaction with various molecular targets. The brominated indole moiety can interact with enzymes and receptors, modulating their activity. For example, indole derivatives are known to modulate aryl hydrocarbon receptor (AHR) signaling, which plays a role in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(3-(5-Bromo-1H-indol-3-yl)-2-oxopropyl) ethanethioate is unique due to its specific structural features, including the presence of both a brominated indole moiety and an oxopropyl ethanethioate chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

919295-76-4

Molecular Formula

C13H12BrNO2S

Molecular Weight

326.21 g/mol

IUPAC Name

S-[3-(5-bromo-1H-indol-3-yl)-2-oxopropyl] ethanethioate

InChI

InChI=1S/C13H12BrNO2S/c1-8(16)18-7-11(17)4-9-6-15-13-3-2-10(14)5-12(9)13/h2-3,5-6,15H,4,7H2,1H3

InChI Key

IEBMBTQOVCCIKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC(=O)CC1=CNC2=C1C=C(C=C2)Br

Origin of Product

United States

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